7-Bromo-5-fluoro-2-methyl-benzofuran-4-ylamine
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Overview
Description
Preparation Methods
The synthesis of 7-Bromo-5-fluoro-2-methyl-benzofuran-4-ylamine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions . Another approach involves the construction of benzofuran rings through free radical cyclization cascades, which is an excellent method for synthesizing complex polycyclic benzofuran compounds .
Chemical Reactions Analysis
7-Bromo-5-fluoro-2-methyl-benzofuran-4-ylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
7-Bromo-5-fluoro-2-methyl-benzofuran-4-ylamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-5-fluoro-2-methyl-benzofuran-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in microbial growth, leading to their antimicrobial effects .
Comparison with Similar Compounds
7-Bromo-5-fluoro-2-methyl-benzofuran-4-ylamine can be compared with other similar benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like cancer and psoriasis.
8-Methoxypsoralen: Another compound used for treating skin conditions.
Angelicin: Known for its therapeutic applications in skin diseases.
These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C9H7BrFNO |
---|---|
Molecular Weight |
244.06 g/mol |
IUPAC Name |
7-bromo-5-fluoro-2-methyl-1-benzofuran-4-amine |
InChI |
InChI=1S/C9H7BrFNO/c1-4-2-5-8(12)7(11)3-6(10)9(5)13-4/h2-3H,12H2,1H3 |
InChI Key |
PEWOMGHBSLGEEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=C2O1)Br)F)N |
Origin of Product |
United States |
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